N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the morpholine motif, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a benzene ring through a methyl group. The benzene ring is also attached to a carboximidamide group, which contains a hydroxy group.Scientific Research Applications
1. Anti-Hyperglycemic Evaluation
A study by Moustafa et al. (2021) explored the synthesis and evaluation of novel carboximidamides, including N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide, for their anti-hyperglycemic properties. The research found that these compounds significantly decreased serum glucose levels, suggesting potential use as ameliorative agents against diabetes-induced pathological effects on blood glucose, liver, and kidney function (Moustafa et al., 2021).
2. Synthesis of Carbamate Indole Derivatives
Borisov et al. (2007) investigated the synthesis of carbamate indole derivatives from N,N'-bis(methoxycarbonyl)-p-benzoquinone diimine, involving the use of morpholine. The study highlighted the production of morpholino-substituted cyclohexane and cyclopentane-fused indole derivatives, contributing to the field of organic synthesis (Borisov et al., 2007).
3. Oxime Derivatives Including Succinimid and Morpholin Groups
Dinçer et al. (2005) presented research on oxime derivatives, including structures with morpholin groups. This study provided insights into the molecular structures and bonding interactions of these compounds, which are important for understanding their potential applications in various chemical processes (Dinçer et al., 2005).
4. DNA/BSA Binding Studies of Paracetamol Derivatives
Raj (2020) explored the synthesis of novel paracetamol derivatives, including those with morpholine, and examined their DNA-binding interactions. This research contributes to the understanding of how such compounds interact at the molecular level, which is crucial for drug design and pharmacological studies (Raj, 2020).
Properties
IUPAC Name |
N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKSSIOZPZAOAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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